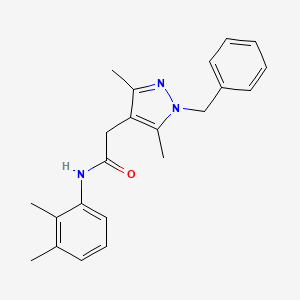

2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide

Description

Properties

IUPAC Name |

2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O/c1-15-9-8-12-21(16(15)2)23-22(26)13-20-17(3)24-25(18(20)4)14-19-10-6-5-7-11-19/h5-12H,13-14H2,1-4H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLAYVZGQCKLKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CC2=C(N(N=C2C)CC3=CC=CC=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide belongs to a class of pyrazole derivatives that have garnered attention due to their potential biological activities, particularly in cancer treatment and autophagy modulation. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

The molecular structure of the compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H22N2O |

| Molecular Weight | 290.38 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)C(=O)N(Cc1ccccc1)C(=N)c2cn(c(c2C)C)C |

Antiproliferative Activity

Research has indicated that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. In particular, studies on related compounds have shown submicromolar activity against pancreatic cancer cells (MIA PaCa-2), suggesting that this class of compounds may serve as effective anticancer agents.

- Mechanism of Action :

- mTORC1 Inhibition : The compound appears to inhibit the mTORC1 pathway, which is crucial for cell growth and proliferation. This inhibition leads to increased autophagy, a cellular process that degrades and recycles cellular components.

- Autophagic Flux Disruption : Evidence suggests that the compound disrupts autophagic flux by interfering with mTORC1 reactivation during starvation/refeed conditions. This results in the accumulation of LC3-II and abnormal LC3-labeled punctae within cells, indicating impaired autophagic degradation processes .

Structure-Activity Relationship (SAR)

Preliminary SAR studies indicate that modifications in the pyrazole and acetamide moieties significantly influence biological activity. The presence of specific substituents on the benzyl and dimethylphenyl groups enhances antiproliferative potency and metabolic stability.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

- Study 1 : A study published in Molecules demonstrated that related compounds exhibited IC50 values below 0.5 µM against MIA PaCa-2 cells, with significant effects on cell cycle progression and apoptosis induction .

- Study 2 : Another research article highlighted the compound's ability to modulate autophagy in cancer cells, suggesting it may act as a dual-action agent by promoting both apoptosis and autophagic cell death .

Potential Therapeutic Applications

Given its biological activity, this compound has potential applications in:

- Cancer therapy as an antiproliferative agent.

- Modulating autophagy in diseases where autophagy plays a protective or detrimental role.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Crystallographic Properties

- Hydrogen Bonding and Crystal Packing: highlights that N-pyrazole acetamides form intermolecular N–H⋯O and C–H⋯O hydrogen bonds, creating supramolecular networks. These interactions influence solubility and crystal stability, critical for drug formulation .

- Synthesis : The target compound could be synthesized via carbodiimide-mediated coupling (e.g., EDC/HCl), a method used for analogous pyrazole-acetamide derivatives .

Functional Implications

- Antiproliferative Potential: ’s benzamide analogs disrupt autophagy and mTORC1 signaling, mechanisms relevant in cancer. The target compound’s structural similarity suggests comparable activity, though the acetamide linkage may reduce potency due to altered hydrogen-bonding .

- Pesticidal Activity : Chloroacetamides () rely on electrophilic chlorine for herbicidal action. The target compound lacks this feature, likely rendering it inactive in pesticidal contexts .

Research Findings and Implications

- Bioactivity Prediction: The target compound’s combination of a benzyl-pyrazole and 2,3-dimethylphenylacetamide aligns with known antiproliferative scaffolds. Its activity could be tested against mTORC1 or autophagy pathways, as in .

- Metabolic Stability : The 2,3-dimethylphenyl group may hinder cytochrome P450-mediated oxidation, enhancing plasma half-life compared to unsubstituted analogs .

Preparation Methods

Pyrazole Core Formation and Benzylation

The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with diketones or β-keto esters. For 1-benzyl-3,5-dimethyl-1H-pyrazole, a common precursor is acetylacetone (2,4-pentanedione), which reacts with benzylhydrazine under acidic or thermal conditions. The reaction proceeds via enolization and cyclization, yielding 1-benzyl-3,5-dimethyl-1H-pyrazole. Subsequent functionalization at the 4-position is achieved through electrophilic substitution or metal-catalyzed cross-coupling.

For instance, Vilsmeier-Haack formylation introduces a formyl group at position 4, which is then oxidized to a carboxylic acid or reduced to a hydroxymethyl group. Alternatively, Friedel-Crafts acylation using chloroacetyl chloride in the presence of Lewis acids like AlCl3 attaches a chloroacetyl moiety directly to the pyrazole’s 4-position.

Acetamide Linkage Formation

The acetamide bridge is constructed via two primary methods:

Carboxylic Acid Activation and Amidation

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-acetic acid is synthesized by hydrolyzing the nitrile intermediate (obtained from nucleophilic substitution of a 4-chloromethylpyrazole with potassium cyanide). The carboxylic acid is activated to its acid chloride using thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with 2,3-dimethylaniline in dichloromethane (DCM) and triethylamine (TEA) as a base. This method achieves yields of 68–72% under optimized conditions.

Nucleophilic Substitution of Chloroacetyl Intermediate

4-(Chloroacetyl)-1-benzyl-3,5-dimethyl-1H-pyrazole is prepared by reacting 1-benzyl-3,5-dimethyl-1H-pyrazole with chloroacetyl chloride in DCM and TEA. The chloroacetyl intermediate undergoes nucleophilic substitution with 2,3-dimethylaniline in acetonitrile at 80°C for 6–8 hours, yielding the target acetamide. This route avoids hydrolysis side reactions and achieves 70–75% purity before purification.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol and methanol are preferred for amidation due to their ability to dissolve both polar and non-polar reactants while facilitating recrystallization. For example, stirring the crude product in ethanol at 25°C for 4 hours removes disubstituted by-products, increasing purity to >99%. Elevated temperatures (reflux at 80°C) accelerate substitution reactions but risk decomposition, necessitating careful monitoring via thin-layer chromatography (TLC).

Stoichiometric Control

Excess 2,3-dimethylaniline (1.5–2.0 equivalents) ensures complete consumption of the chloroacetyl intermediate, minimizing unreacted starting material. Conversely, limiting the amine to 1.1 equivalents prevents diacylation by-products, a common issue in amide synthesis.

Purification Techniques

Recrystallization

Recrystallization from ethanol or methanol effectively removes hydrophilic impurities and unreacted amines. For instance, dissolving the crude product in 20 volumes of ethanol at 25°C, followed by slow cooling to 4°C, yields needle-like crystals with a melting point of 101–103°C.

Chromatographic Methods

Silica gel column chromatography using ethyl acetate/hexane (3:7) resolves residual benzylhydrazine or diketone impurities. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient further polishes the product for pharmaceutical-grade applications.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Melting point analysis (101–103°C) and LC-MS with electrospray ionization (ESI) ensure the absence of disubstituted by-products.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Carboxylic Acid Route | 68–72 | >99 | High purity, scalable |

| Chloroacetyl Route | 70–75 | 95–98 | Faster, fewer steps |

Q & A

What are the optimized synthetic routes for 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones (e.g., pentane-2,4-dione) under reflux in ethanol or acetic acid .

- Step 2: Benzylation at the pyrazole N1 position using benzyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

- Step 3: Acetamide coupling via nucleophilic acyl substitution, employing reagents like acetyl chloride or acetic anhydride with the aromatic amine (2,3-dimethylaniline) under inert atmospheres .

Optimization: Reaction conditions (temperature, solvent, catalyst) are refined using design of experiments (DoE) to maximize yield and purity .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Level: Basic

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and purity. For example, pyrazole protons appear as singlets (δ 2.1–2.5 ppm for CH₃ groups), while aromatic protons show splitting patterns .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions in acetamide moieties) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 377.2 for C₂₂H₂₅N₃O) .

How can computational methods predict the compound’s biological activity and reactivity?

Level: Advanced

Methodological Answer:

- Quantum Chemical Calculations: Density Functional Theory (DFT) models electron distribution and reactive sites (e.g., electrophilic acetamide carbonyl) .

- Molecular Docking: Simulates binding affinities to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock Vina .

- Reaction Path Search Algorithms: Identify intermediates and transition states in synthesis using IRC (Intrinsic Reaction Coordinate) analysis .

How can researchers resolve contradictions between in vitro and in vivo pharmacological data?

Level: Advanced

Methodological Answer:

- Pharmacokinetic Profiling: Assess bioavailability via LC-MS/MS to determine if poor absorption or rapid metabolism explains efficacy gaps .

- Metabolite Identification: Use HPLC-coupled mass spectrometry to detect active/inactive metabolites .

- Dose-Response Refinement: Re-evaluate in vivo dosing regimens using allometric scaling from in vitro IC₅₀ values .

What in vitro models are suitable for initial biological activity screening?

Level: Basic

Methodological Answer:

- Enzyme Inhibition Assays: Measure IC₅₀ against targets like COX-2 (via fluorometric kits) or acetylcholinesterase (Ellman’s method) .

- Cell Viability Assays: Use MTT/XTT on cancer cell lines (e.g., NCI-H460) to assess cytotoxicity .

- Antimicrobial Screening: Agar dilution or microbroth dilution against Gram-positive/negative bacteria .

How can hydrogen-bonding networks be analyzed via crystallography to explain stability?

Level: Advanced

Methodological Answer:

- Single-Crystal X-ray Diffraction: Resolve intermolecular interactions (e.g., N–H⋯O and C–H⋯O bonds forming R₂²(10) motifs) .

- Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., 15% H-bonding, 30% van der Waals) using CrystalExplorer .

- Thermogravimetric Analysis (TGA): Correlate thermal stability with crystallographic packing density .

What statistical experimental designs optimize reaction conditions for scalability?

Level: Advanced

Methodological Answer:

- Factorial Design: Screen variables (temperature, solvent, catalyst loading) to identify critical factors .

- Response Surface Methodology (RSM): Model non-linear relationships (e.g., solvent polarity vs. yield) .

- Taguchi Method: Minimize variability in purity using orthogonal arrays .

How should stability be assessed under varying pH and temperature conditions?

Level: Basic

Methodological Answer:

- Forced Degradation Studies: Expose to 0.1M HCl/NaOH (25°C, 24h) and analyze degradation products via HPLC .

- Thermal Stability: Use differential scanning calorimetry (DSC) to identify melting/decomposition points .

- Light Sensitivity: Accelerated UV exposure (ICH Q1B guidelines) followed by UV-Vis spectroscopy .

How do substituents (e.g., benzyl, dimethyl groups) influence biological interactions?

Level: Advanced

Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing benzyl with phenyl) and compare IC₅₀ values .

- Molecular Dynamics Simulations: Track substituent effects on protein-ligand binding (e.g., benzyl group enhancing hydrophobic interactions) .

- Electrostatic Potential Maps: Visualize electron-rich regions (e.g., pyrazole ring) for H-bond acceptor potential .

How can cheminformatics tools enhance SAR studies for this compound?

Level: Advanced

Methodological Answer:

- QSAR Modeling: Use partial least squares (PLS) regression to correlate descriptors (logP, polar surface area) with activity .

- Cluster Analysis: Group analogs by structural similarity (e.g., Tanimoto coefficients ≥0.85) to identify activity trends .

- Machine Learning: Train Random Forest models on PubChem BioAssay data to predict toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.